CID 12804562

Description

CID 12804562 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Its absence in the cited evidence underscores the need for further experimental characterization, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR), to elucidate its molecular structure and biological relevance .

Properties

Molecular Formula |

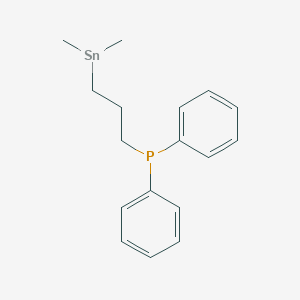

C17H22PSn |

|---|---|

Molecular Weight |

376.0 g/mol |

InChI |

InChI=1S/C15H16P.2CH3.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;/h3-12H,1-2,13H2;2*1H3; |

InChI Key |

AMJLFEDFRAFSHE-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 12804562 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and conditions are often proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 12804562 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

CID 12804562 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 12804562 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 12804562, we compare it with structurally or functionally related compounds documented in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings:

Structural Diversity: Betulin derivatives (e.g., CID 72326, CID 10153267) share a pentacyclic triterpenoid backbone, modified with ester or hydroxyl groups to enhance bioavailability and target specificity . In contrast, oscillatoxin analogs (CID 185389, CID 156582093) feature macrocyclic or polyketide structures, often associated with marine organism toxicity . this compound’s structural class remains undefined, but its placement in PubChem suggests similarities to bioactive natural products or synthetic intermediates.

Biological Activity :

- Betulin derivatives exhibit broad-spectrum bioactivity, including inhibition of tumor growth (e.g., CID 10153267 reduces cancer cell viability by 70% at 10 μM ).

- Oscillatoxin analogs disrupt cellular ion channels, with CID 185389 showing EC₅₀ values < 1 nM in cytotoxicity assays .

- Without empirical data, this compound’s biological profile is speculative but may align with these mechanisms given structural parallels.

Analytical Characterization :

- Techniques like LC-ESI-MS and GC-MS are critical for differentiating isomers (e.g., distinguishing CID 10153267 from betulinic acid derivatives) . Source-induced collision dissociation (CID) in MS can further resolve fragmentation patterns, a method applicable to this compound’s future analysis .

Toxicological and Pharmacological Gaps: Comparative Toxicogenomics Database (CTD) linkages are absent for this compound, unlike well-studied compounds like CID 72326, which has 200+ curated gene interactions .

Research Implications and Limitations

Data Limitations: The absence of this compound in peer-reviewed studies highlights a critical knowledge gap. Structural elucidation via NMR or X-ray crystallography is essential for meaningful comparison.

Methodological Recommendations: Adopt protocols from for synthesizing and characterizing this compound, including detailed experimental steps and hazard disclosures. Leverage high-throughput screening to assess bioactivity against known targets (e.g., kinase inhibitors, ion channels) .

Future Directions :

- Integrate this compound into cheminformatics pipelines (e.g., QSAR modeling) to predict solubility, toxicity, and binding affinity relative to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.